
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide, also known as DOP or DOPA, is a synthetic compound that has shown promising results in scientific research. It is a member of the piperidine family of compounds and has been studied for its potential therapeutic applications.
Wirkmechanismus
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide works by modulating the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has also been shown to modulate the activity of nuclear factor kappa B (NF-κB), which is a protein that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and improve cognitive function. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has also been shown to have a protective effect on neurons, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in lab experiments is that it may not accurately reflect the effects of the compound in vivo.
Zukünftige Richtungen
There are a number of future directions for research on N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide. One area of research is the potential use of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in the treatment of cancer. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Another area of research is the potential use of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in the treatment of neurodegenerative diseases. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been shown to have a protective effect on neurons, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to determine the safety and efficacy of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in humans. Clinical trials are needed to determine the optimal dosage and potential side effects of the compound.
Synthesemethoden
The synthesis of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with 2-methylphenylpropanoyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-2-3-5-11(10)6-8-13(18)16-12-7-9-14(19)17-15(12)20/h2-5,12H,6-9H2,1H3,(H,16,18)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLODMDXOSUWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

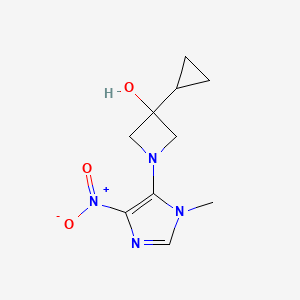
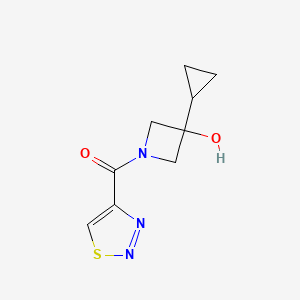
![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)
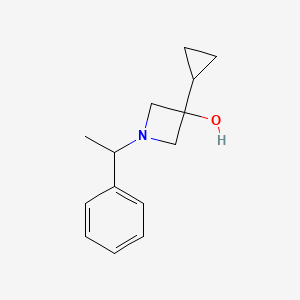
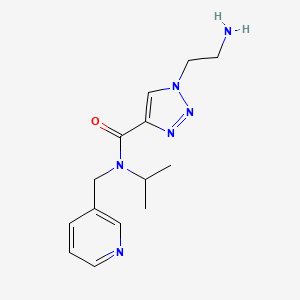
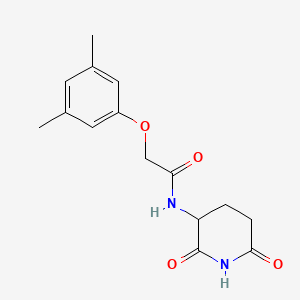


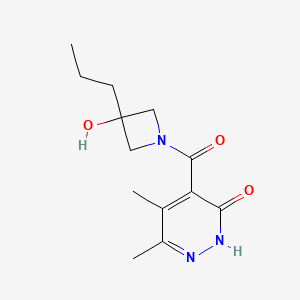

![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![2-[4-[3-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]triazol-1-yl]ethanamine](/img/structure/B7581907.png)
![1-[2-[(3-Methylpiperidin-1-yl)sulfonylamino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581908.png)